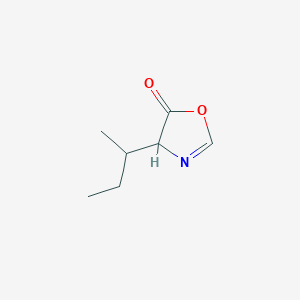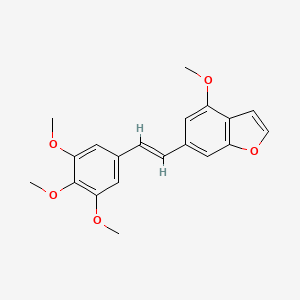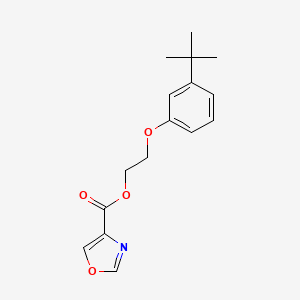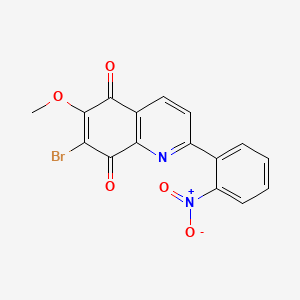![molecular formula C28H39O4P B12881132 Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand used in various chemical reactions, particularly in catalysis. This compound is known for its unique structure, which includes a biphenyl core substituted with methoxy groups and a phosphine moiety attached to cyclohexyl groups. The presence of these functional groups imparts specific chemical properties that make it valuable in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Phosphine Moiety: The phosphine moiety is introduced through a reaction between a phosphine precursor and the biphenyl core, often using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Coordination: The phosphine ligand can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are used in coordination reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Biphenyls: Formed through nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
科学的研究の応用
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalysis. The phosphine moiety coordinates with transition metals, facilitating various catalytic cycles. The biphenyl core and methoxy groups influence the electronic and steric properties of the ligand, enhancing its effectiveness in specific reactions. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used.
類似化合物との比較
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,6-diisopropoxy-3-biphenylyl)phosphine
- 2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl
Uniqueness
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to the presence of methoxy groups on the biphenyl core, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
特性
分子式 |
C28H39O4P |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
dicyclohexyl-[2-(3,5-dimethoxyphenyl)-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C28H39O4P/c1-29-21-17-20(18-22(19-21)30-2)27-25(31-3)15-16-26(32-4)28(27)33(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h15-19,23-24H,5-14H2,1-4H3 |
InChIキー |
CBVCREZPTVFDOI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)OC)P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)

![[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12881064.png)
![(S)-6-Fluoro-2-(1-methylpyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B12881069.png)





![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)



![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
